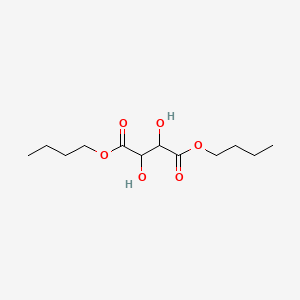
2-(4-Bromophenoxy)-N'-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide is an organic compound that features both bromine and chlorine substituents on its aromatic rings
Méthodes De Préparation
The synthesis of 2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromophenol and 4-chlorobenzyl alcohol.
Formation of Intermediate: 4-bromophenol is reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid. This intermediate is then converted to its hydrazide form using hydrazine hydrate.
Condensation Reaction: The hydrazide is then condensed with 4-((4-chlorobenzyl)oxy)benzaldehyde under acidic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Applications De Recherche Scientifique
2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of new materials with specific electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.
Comparaison Avec Des Composés Similaires
2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide can be compared with similar compounds such as:
2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide: This compound has a methoxy group instead of a chlorobenzyl group, which may affect its reactivity and biological activity.
2-(4-Chlorophenoxy)-N’-(4-((4-bromobenzyl)oxy)benzylidene)acetohydrazide: This compound has the positions of bromine and chlorine swapped, which can lead to different chemical and biological properties.
The uniqueness of 2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
767334-08-7 |
|---|---|
Formule moléculaire |
C22H18BrClN2O3 |
Poids moléculaire |
473.7 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H18BrClN2O3/c23-18-5-11-21(12-6-18)29-15-22(27)26-25-13-16-3-9-20(10-4-16)28-14-17-1-7-19(24)8-2-17/h1-13H,14-15H2,(H,26,27)/b25-13+ |
Clé InChI |
OZHIRGWGECZRRK-DHRITJCHSA-N |
SMILES isomérique |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Br)Cl |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)

![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12005839.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)



![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)

![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)
